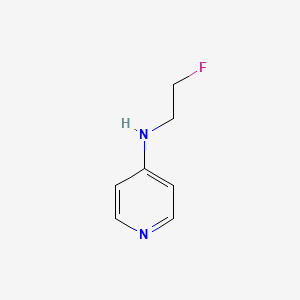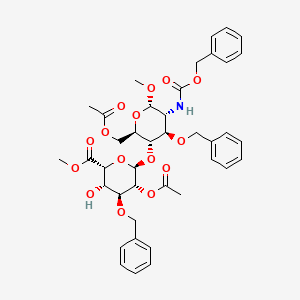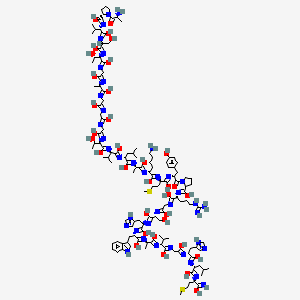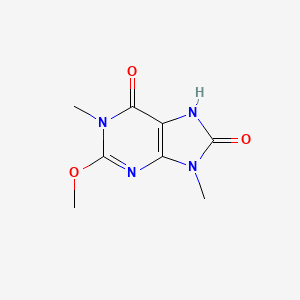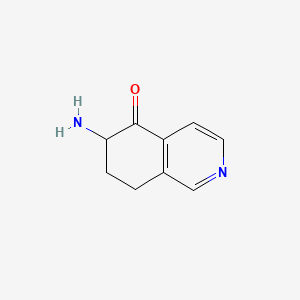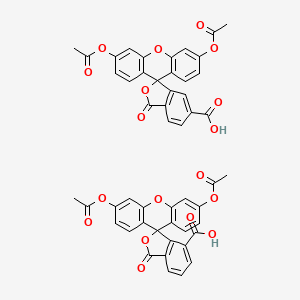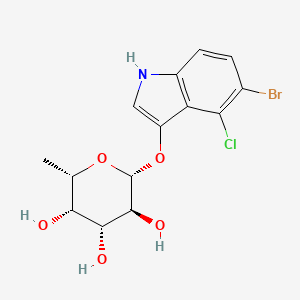
5-Brom-4-chlor-3-indoxyl-β-L-fucopyranosid
Übersicht
Beschreibung
5-Bromo-4-chloro-3-indoxyl-beta-L-fucopyranoside: is a chromogenic substrate used primarily in biochemical assays. This compound is known for its ability to produce a blue precipitate upon enzymatic cleavage, making it a valuable tool in various scientific research applications, particularly in the detection of specific enzyme activities.
Wissenschaftliche Forschungsanwendungen
5-Bromo-4-chloro-3-indoxyl-beta-L-fucopyranoside is widely used in various scientific research fields:
Chemistry: Used as a chromogenic substrate in enzyme assays to detect the presence and activity of beta-L-fucosidase.
Biology: Employed in histochemical staining techniques to visualize enzyme activity in tissue samples.
Medicine: Utilized in diagnostic assays to identify specific bacterial strains based on enzyme activity.
Industry: Applied in quality control processes to detect contamination in food and water samples
Wirkmechanismus
Target of Action
The primary target of 5-Bromo-4-chloro-3-indoxyl-beta-L-fucopyranoside is the enzyme β-D-fucosidase . This enzyme plays a crucial role in the metabolism of fucose, a hexose deoxy sugar that is involved in various biological processes.
Mode of Action
5-Bromo-4-chloro-3-indoxyl-beta-L-fucopyranoside acts as a chromogenic substrate for β-D-fucosidase . When this compound is cleaved by the enzyme, it generates a blue-colored product . This color change allows for the detection and quantification of β-D-fucosidase activity.
Result of Action
The cleavage of 5-Bromo-4-chloro-3-indoxyl-beta-L-fucopyranoside by β-D-fucosidase results in a blue-colored product . This color change can be used to detect and quantify the activity of β-D-fucosidase, providing a measure of fucose metabolism in the sample.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-chloro-3-indoxyl-beta-L-fucopyranoside typically involves the reaction of 5-bromo-4-chloro-3-indoxyl with beta-L-fucopyranoside under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified and crystallized to obtain a high-purity powder suitable for research and industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-4-chloro-3-indoxyl-beta-L-fucopyranoside primarily undergoes hydrolysis reactions catalyzed by specific enzymes such as beta-L-fucosidase. Upon enzymatic cleavage, the compound releases 5-bromo-4-chloro-3-indoxyl, which subsequently undergoes oxidation to form an intensely blue indigo dye .
Common Reagents and Conditions
Enzymes: Beta-L-fucosidase
Solvents: DMF, DMSO
Conditions: Mild temperatures, neutral to slightly acidic pH
Major Products Formed
The major product formed from the enzymatic cleavage of 5-Bromo-4-chloro-3-indoxyl-beta-L-fucopyranoside is 5-bromo-4-chloro-3-indoxyl, which further oxidizes to produce a blue indigo dye .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Bromo-4-chloro-3-indoxyl-beta-D-galactopyranoside
- 5-Bromo-4-chloro-3-indoxyl-beta-D-glucopyranoside
- 5-Bromo-4-chloro-3-indoxyl-beta-D-glucuronide
Uniqueness
While all these compounds serve as chromogenic substrates for different enzymes, 5-Bromo-4-chloro-3-indoxyl-beta-L-fucopyranoside is unique in its specificity for beta-L-fucosidase. This specificity makes it particularly valuable in assays and diagnostic tests where the detection of beta-L-fucosidase activity is crucial .
Eigenschaften
IUPAC Name |
(2R,3S,4R,5S,6S)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-6-methyloxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrClNO5/c1-5-11(18)12(19)13(20)14(21-5)22-8-4-17-7-3-2-6(15)10(16)9(7)8/h2-5,11-14,17-20H,1H3/t5-,11+,12+,13-,14+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMYJTGDNFZJYFN-FAKBCLHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CNC3=C2C(=C(C=C3)Br)Cl)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)OC2=CNC3=C2C(=C(C=C3)Br)Cl)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40925086 | |
| Record name | 5-Bromo-4-chloro-1H-indol-3-yl 6-deoxyhexopyranosido(2-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40925086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125328-84-9 | |
| Record name | beta-L-Galactopyranoside, 5-bromo-4-chloro-1H-indol-3-yl 6-deoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125328849 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Bromo-4-chloro-1H-indol-3-yl 6-deoxyhexopyranosido(2-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40925086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


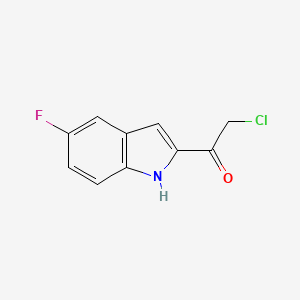

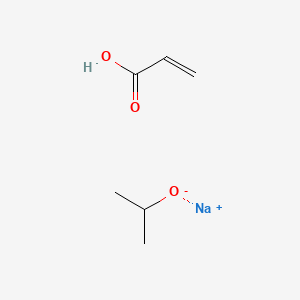
![5H-azeto[1,2-f]pteridine](/img/structure/B571242.png)
